molecular formula C8H17NO3 B2452811 2-(2-Methoxyethoxymethyl)morpholine CAS No. 1339129-65-5

2-(2-Methoxyethoxymethyl)morpholine

Cat. No. B2452811
M. Wt: 175.228
InChI Key: QYWXSKQVJSCVGG-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxymethyl)morpholine” is a chemical compound . Morpholine, an organic chemical compound, is a common solvent in organic reactions and can be found in the structures of several medicinal drugs . It has a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .


Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine features both amine and ether functional groups . In the most stable structure of monohydrated morpholine, the morpholine molecule has an equatorial-chair conformation and the water molecule serves as a hydrogen bond donor for the NH .


Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions . A bridge between carbon atoms makes it rigid and restricts its conformational flexibility . Such bridged bicyclic morpholines have been developed as morpholine isosteres in medicinal chemistry due to their structural similarity and lipophilicity .


Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Morpholine Derivatives

    Research by Penso et al. (2012) explored the diastereoselective synthesis of 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters, demonstrating the control of C2-C3 relative stereochemistry in morpholine derivatives (Penso et al., 2012).

  • Complexation with Metals

    Singh et al. (2001) and Singh et al. (2000) synthesized novel morpholine derivatives with potential applications in coordination chemistry, particularly involving platinum and ruthenium complexes (Singh et al., 2001) and (Singh et al., 2000).

  • Application in Photodynamic Therapy

    Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for potential use in photodynamic therapy, particularly for cancer treatment (Kucińska et al., 2015).

Chemical and Structural Studies

  • Structural Studies of Morpholine Compounds

    The work by Duan et al. (2014) focused on the crystal structure and biological evaluation of a morpholine derivative as a molluscicidal agent, providing insight into the structural characteristics of such compounds (Duan et al., 2014).

  • Novel Morpholine Synthesis Approaches

    D’hooghe et al. (2006) and Dobrev et al. (1999) contributed to the field by developing new synthetic pathways for morpholine derivatives, expanding the versatility of morpholine in chemical synthesis (D’hooghe et al., 2006) and (Dobrev et al., 1999).

Drug Delivery and Pharmaceutical Applications

  • Prodrug Synthesis for Topical Drug Delivery: Rautio et al. (2000) investigated the synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, highlighting the potential of morpholine derivatives in enhancing drug permeation (Rautio et al., 2000).

Safety And Hazards

The safety data sheet for “2-(2-Methoxyethoxymethyl)morpholine” indicates that it is classified as flammable, and it can cause acute toxicity through oral, inhalation, and dermal routes . It can also cause skin corrosion and serious eye damage .

Future Directions

An electrochemical reaction between quinoline N-oxides and morpholine was developed by using Cu (OAc) 2 as a catalyst, generating products of 4-aminoquinoline N-oxides in CH 2 Cl 2 or 2-aminoquinoline N-oxides in CH 3 CN in good yields . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .

properties

IUPAC Name

2-(2-methoxyethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-10-4-5-11-7-8-6-9-2-3-12-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWXSKQVJSCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxymethyl)morpholine

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